3-bromo-4-(chloromethyl)-1,2-oxazole
Description
3-Bromo-4-(chloromethyl)-1,2-oxazole is a halogen-substituted 1,2-oxazole derivative. Halogenated oxazoles are valued for their ability to undergo cross-coupling reactions (via bromine) and nucleophilic substitutions (via chloromethyl groups) .
Properties
CAS No. |
2680537-59-9 |
|---|---|
Molecular Formula |
C4H3BrClNO |
Molecular Weight |
196.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(chloromethyl)-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(chloromethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different functional groups. Reduction reactions can also be performed to modify the chloromethyl group.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with other unsaturated compounds, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole, while oxidation with hydrogen peroxide can produce an oxazole derivative with an additional oxygen-containing functional group.
Scientific Research Applications
3-Bromo-4-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-(chloromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences among 3-bromo-4-(chloromethyl)-1,2-oxazole and related compounds:
*Calculated based on molecular formula.
Reactivity and Functionalization
- Halogen Reactivity : Bromine at position 3 (as in this compound) enables Suzuki-Miyaura cross-coupling reactions, common in medicinal chemistry .
- Chloromethyl Group : The -CH₂Cl substituent facilitates nucleophilic substitutions, allowing attachment of amines, thiols, or other nucleophiles .
- Heterocycle Stability: Oxazole rings, including benzoisoxazole derivatives (e.g., 4-bromo-3-chlorobenzo[d]isoxazole), undergo dearomatization to form amino alcohol moieties, critical in bioactive molecules .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 3-bromo-4-(chloromethyl)-1,2-oxazole, and how can reaction conditions be optimized for higher yields?
- The synthesis often involves cyclization of halogenated precursors. For example, brominated benzohydrazides react with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the oxazole core . Optimizing solvent choice (e.g., dichloromethane or acetonitrile), temperature (reflux conditions), and catalyst (pyridine) improves cyclization efficiency. Post-synthesis purification via recrystallization (water-ethanol mixtures) or chromatography is critical for purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : and NMR identify substituents (e.g., bromine and chloromethyl groups) and confirm regiochemistry. The oxazole ring protons typically resonate at δ 8.46 ppm, while chloromethyl groups appear as singlets near δ 4.44 ppm . Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Cl). IR Spectroscopy detects functional groups like C-Br (~500–600 cm) and C-Cl (~700 cm) .
Q. How does the chloromethyl group influence the compound’s reactivity compared to other halogenated oxazoles?
- The chloromethyl group acts as a versatile leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to generate derivatives. Its reactivity differs from bromine due to electronegativity and bond strength, favoring SN2 mechanisms under mild conditions . Comparative studies show bromine substituents are more resistant to displacement, requiring harsher reagents (e.g., LiAlH) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations (using AutoDock Vina) model interactions with targets like enzymes or receptors. For example, oxazole derivatives with indole moieties show affinity for kinase domains due to π-π stacking and hydrogen bonding . Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
Q. What strategies resolve contradictions in reported biological activities of halogenated oxazoles?
- Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Reproduce studies using standardized protocols (e.g., identical IC measurement methods). Structural analogs (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole) highlight substituent effects on activity. Cross-reference NMR and HRMS data to confirm compound integrity .
Q. How do substitution patterns on the oxazole ring affect regioselectivity in cross-coupling reactions?
- Bromine at position 3 directs Suzuki-Miyaura couplings to position 4, while chloromethyl groups at position 4 facilitate Buchwald-Hartwig aminations. Steric effects from methyl/phenyl substituents (e.g., in 5-methyl-3-phenyl derivatives) hinder reactivity at adjacent positions. Use Pd(PPh) catalysts and microwave-assisted heating to enhance yields .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Batch reactors with controlled temperature (e.g., 60–80°C) and inert atmospheres prevent side reactions (e.g., oxidation). Optimize solvent systems (e.g., DMSO for polar intermediates) and employ continuous flow chemistry for reproducibility. Monitor chiral purity via HPLC with chiral columns .
Methodological Guidelines
Designing SAR Studies for Oxazole Derivatives
- Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl, varying chloromethyl chain length). Test against a panel of biological targets (e.g., antimicrobial, anticancer). Use QSAR models to correlate electronic parameters (logP, polar surface area) with activity .
Troubleshooting Low Yields in Halogen Displacement Reactions
- Ensure anhydrous conditions (use molecular sieves) and fresh nucleophiles (e.g., sodium methoxide). For sluggish reactions, switch to polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts (TBAB). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
